molecular formula C15H11FN2O2S B2886798 5-{3-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2(3H)-thione CAS No. 866009-86-1

5-{3-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B2886798
CAS No.: 866009-86-1
M. Wt: 302.32
InChI Key: HTDYANBDNKDDTD-UHFFFAOYSA-N
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Description

5-{3-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2(3H)-thione is a useful research compound. Its molecular formula is C15H11FN2O2S and its molecular weight is 302.32. The purity is usually 95%.
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Biological Activity

5-{3-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2(3H)-thione is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the oxadiazole family, characterized by a five-membered heterocyclic ring containing nitrogen and sulfur. Its molecular formula is C16H14FN3OSC_{16}H_{14}FN_3OS, and it features a fluorobenzyl ether moiety that contributes to its biological activity.

1. Anticancer Activity

Recent studies have shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundMCF7 (breast cancer)1.18 ± 0.14
Similar oxadiazole derivativesHEPG2 (liver cancer)< 2.0
Similar oxadiazole derivativesSW1116 (colon cancer)< 2.0

The mechanism of action includes the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.

2. Antimicrobial Activity

The antimicrobial potential of oxadiazoles has been well-documented. For example, studies indicate that derivatives exhibit activity against various pathogens:

Activity TypePathogenMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus16
AntifungalCandida albicans32
AntitubercularMycobacterium bovis< 10

These compounds disrupt bacterial cell wall synthesis and inhibit fungal growth through various mechanisms.

3. Antioxidant Activity

Oxadiazole derivatives have also shown promising antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases:

Compound TypeDPPH Scavenging Activity (%)Reference
5-{3-[(4-fluorobenzyl)oxy]phenyl}> 70% at 100 µg/mL
Other oxadiazole derivatives> 60% at similar concentrations

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many oxadiazoles inhibit enzymes like EGFR and Src kinases, crucial in cancer cell proliferation.
  • Induction of Apoptosis : Compounds induce cell death through the intrinsic apoptotic pathway by activating caspases.
  • Antioxidant Mechanisms : The ability to donate electrons helps neutralize free radicals.

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their anticancer properties. One derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, highlighting its potential as a lead compound for further development .

Properties

IUPAC Name

5-[3-[(4-fluorophenyl)methoxy]phenyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2S/c16-12-6-4-10(5-7-12)9-19-13-3-1-2-11(8-13)14-17-18-15(21)20-14/h1-8H,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDYANBDNKDDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C3=NNC(=S)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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